molecular formula C4H11NS B13147680 3-Amino-2-methylpropane-1-thiol

3-Amino-2-methylpropane-1-thiol

Cat. No.: B13147680
M. Wt: 105.20 g/mol
InChI Key: ZNJIPRNZAZBOBQ-UHFFFAOYSA-N
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Description

3-Amino-2-methylpropane-1-thiol is an organic compound with the molecular formula C4H11NS. It is a thiol derivative, characterized by the presence of an amino group and a thiol group attached to a propane backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methylpropane-1-thiol can be achieved through several methods. One common approach involves the reaction of isobutene with chlorine and methyl cyanide, followed by hydrolysis to yield the desired product . Another method includes the reaction of cysteamine hydrochloride with acetic anhydride in the presence of potassium hydroxide to maintain a pH of 8 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methylpropane-1-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Amines and thiols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

3-Amino-2-methylpropane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methylpropane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. These functional groups allow the compound to form covalent bonds with proteins and enzymes, modulating their activity. The pathways involved include redox reactions and nucleophilic substitution, which can alter the structure and function of biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-methylpropane-2-thiol
  • 2-Amino-2-methyl-1-propanol
  • Cysteamine

Uniqueness

3-Amino-2-methylpropane-1-thiol is unique due to its specific combination of an amino group and a thiol group on a propane backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in both research and industrial settings .

Properties

Molecular Formula

C4H11NS

Molecular Weight

105.20 g/mol

IUPAC Name

3-amino-2-methylpropane-1-thiol

InChI

InChI=1S/C4H11NS/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3

InChI Key

ZNJIPRNZAZBOBQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)CS

Origin of Product

United States

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